

(R)-1-(4-Chlorophenyl)ethanol structural formula

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Compound of Interest

Compound Name: (R)-1-(4-Chlorophenyl)ethanol

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An In-Depth Technical Guide to **(R)-1-(4-Chlorophenyl)ethanol**: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(4-Chlorophenyl)ethanol is a critical chiral building block in the landscape of modern organic synthesis.^[1] Its value is anchored in its structural features: a 4-chlorophenyl group attached to a stereogenic carbinol center, making it an essential precursor for a multitude of complex chiral molecules, particularly within the pharmaceutical and agrochemical sectors.^[1] ^[2]^[3] The biological activity of many chiral drugs is profoundly dependent on their stereochemistry; therefore, the ability to produce enantiomerically pure forms of such intermediates is paramount.^[2] This guide provides a comprehensive technical overview of **(R)-1-(4-Chlorophenyl)ethanol**, focusing on its stereoselective synthesis, detailed analytical characterization, and pivotal role in drug development.

Structural Identity and Physicochemical Properties

A precise understanding of the molecule's fundamental characteristics is the foundation for its effective application and manipulation. **(R)-1-(4-Chlorophenyl)ethanol** is an aromatic alcohol where the stereochemistry at the carbinol carbon is defined as 'R' according to the Cahn-Ingold-Prelog priority rules.

- Chemical Formula: C₈H₉ClO^[3]^[4]^[5]

- Systematic IUPAC Name: (1R)-1-(4-chlorophenyl)ethanol[3]
- CAS Number: 75968-40-0[3]
- Synonyms: (R)-4-Chloro- α -methylbenzyl alcohol, (R)-p-Chlorophenylmethylcarbinol
- Molecular Weight: 156.61 g/mol [3][4]

The structural formula, highlighting the chiral center, is depicted below.

Caption: Structure of **(R)-1-(4-Chlorophenyl)ethanol** with the chiral center (C*) indicated.

A summary of its key quantitative physicochemical properties is provided in Table 1.

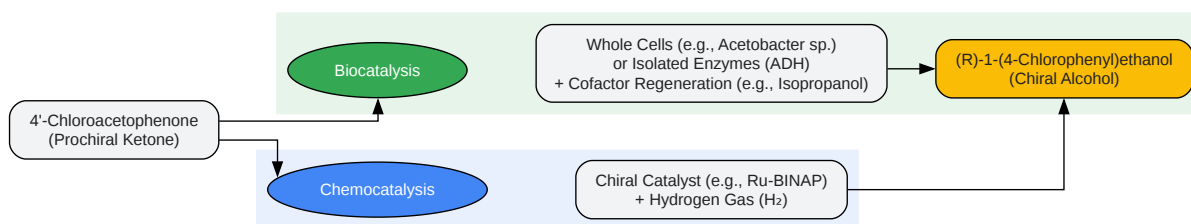
Table 1: Key Physicochemical Properties of **(R)-1-(4-Chlorophenyl)ethanol**

Property	Value	Reference(s)
Appearance	Clear, colorless liquid	[4]
Density	1.171 g/mL at 25 °C	[4][6]
Boiling Point	119 °C at 10 mmHg	[6][7]
Flash Point	>110 °C (>230 °F)	[6]

| Refractive Index (n_{20/D}) | 1.541 [[4] |

Stereoselective Synthesis: A Mechanistic Perspective

The most efficient and prevalent strategy for producing enantiomerically pure **(R)-1-(4-Chlorophenyl)ethanol** is the asymmetric reduction of the corresponding prochiral ketone, 4'-chloroacetophenone.[2][8] This transformation can be accomplished through two primary, powerful methodologies: biocatalysis and chemocatalytic asymmetric hydrogenation. The choice between these routes is a critical decision in process development, often balancing factors such as environmental impact ("greenness"), cost, scalability, and the desired level of enantiopurity.[2]



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Caption: Comparison of biocatalytic and chemocatalytic routes to **(R)-1-(4-Chlorophenyl)ethanol**.

Biocatalytic Asymmetric Reduction

Biocatalysis leverages the exquisite stereoselectivity of enzymes to perform chemical transformations. This approach is often considered a "green" technology due to its operation under mild conditions (ambient temperature and pressure, aqueous media) and the high enantiomeric excess (ee) it typically affords.^{[1][8]}

Causality and Mechanism: The core of this method involves an alcohol dehydrogenase (ADH) enzyme, either within a whole-cell system (like *Acetobacter* sp. or *Rhodotorula* sp.) or as an isolated protein.^{[8][9][10]} These enzymes exhibit a strong preference for delivering a hydride ion to one specific face (in this case, the Re-face) of the ketone's carbonyl group. This stereospecific delivery is dictated by the three-dimensional structure of the enzyme's active site, which binds the substrate in a highly ordered orientation. The hydride source is a cofactor, typically nicotinamide adenine dinucleotide (NADH), which is consumed stoichiometrically. For process viability, the oxidized cofactor (NAD⁺) must be continuously regenerated back to NADH. This is ingeniously achieved using a substrate-coupled regeneration system, where a cheap, sacrificial alcohol like isopropanol is co-added.^[9] The same enzyme, or another enzyme in the cell, oxidizes the isopropanol to acetone, reducing NAD⁺ to NADH in the process, thus completing the catalytic cycle.^{[9][10]}

Chemocatalytic Asymmetric Hydrogenation

This method employs transition metal complexes, most notably Ruthenium, coordinated to chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).^{[3][8][11]} It is a powerful, well-established technology for large-scale industrial synthesis.

Causality and Mechanism: The effectiveness of this method stems from the formation of a chiral catalytic environment around the metal center. The prochiral ketone, 4'-chloroacetophenone, coordinates to the ruthenium catalyst. The C2-symmetric chiral ligand directs the ketone to bind in a specific conformation, sterically shielding one face of the carbonyl. Gaseous hydrogen (H₂) then delivers a hydride to the exposed face of the coordinated ketone, resulting in the formation of the desired enantiomer of the alcohol with high selectivity.^[11] While highly efficient, this method requires specialized high-pressure hydrogenation equipment and relies on expensive, often proprietary, chiral ligands and precious metal catalysts.^[8]

Table 2: Comparison of Primary Synthesis Methods

Method	Catalyst / Reagent	Typical Yield (%)	Typical ee (%)	Key Features & Rationale	Reference(s)
Biocatalytic Reduction	Whole cells (Acetobacter sp.) or ADH	~97%	>99%	Environmentally friendly; high enantioselectivity under mild conditions. Chosen for its sustainability and precision.	^{[8][10]}

| Asymmetric Hydrogenation | Ru(II)-BINAP / H₂ | 90–95% | 95–99% | High throughput and scalability; excellent for industrial production. Chosen for high conversion rates and established protocols. [\[3\]](#)[\[8\]](#) |

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, providing researchers with a robust framework for both synthesis and analysis.

Protocol: Biocatalytic Asymmetric Reduction of 4'-Chloroacetophenone

This protocol is based on the use of *Acetobacter* sp. CCTCC M209061, a whole-cell biocatalyst known for its anti-Prelog stereoselectivity, yielding the desired (R)-alcohol.[\[10\]](#)

A. Culture Preparation (Biocatalyst Growth):

- Rationale: To generate sufficient biomass with high enzymatic activity.
- Prepare a sterile growth medium (e.g., yeast extract, peptone, glucose).
- Inoculate the medium with a stock culture of *Acetobacter* sp. CCTCC M209061.
- Incubate at 30°C with shaking (e.g., 160 rpm) for 24-48 hours, until the culture reaches a high cell density (e.g., OD₆₀₀ > 2.0).
- Harvest the cells by centrifugation. The resulting wet cell paste is the biocatalyst.

B. Asymmetric Reduction Reaction:

- Rationale: To create an optimal environment for the enzymatic reduction and cofactor regeneration.
- In a reaction vessel, prepare a buffer solution (e.g., 100 mM TEA-HCl, pH 5.0).[\[10\]](#) The acidic pH is often optimal for ketone reductases from *Acetobacter*.
- Add the harvested wet cells (e.g., 0.24 g) to the buffer (e.g., 8 mL).[\[10\]](#)

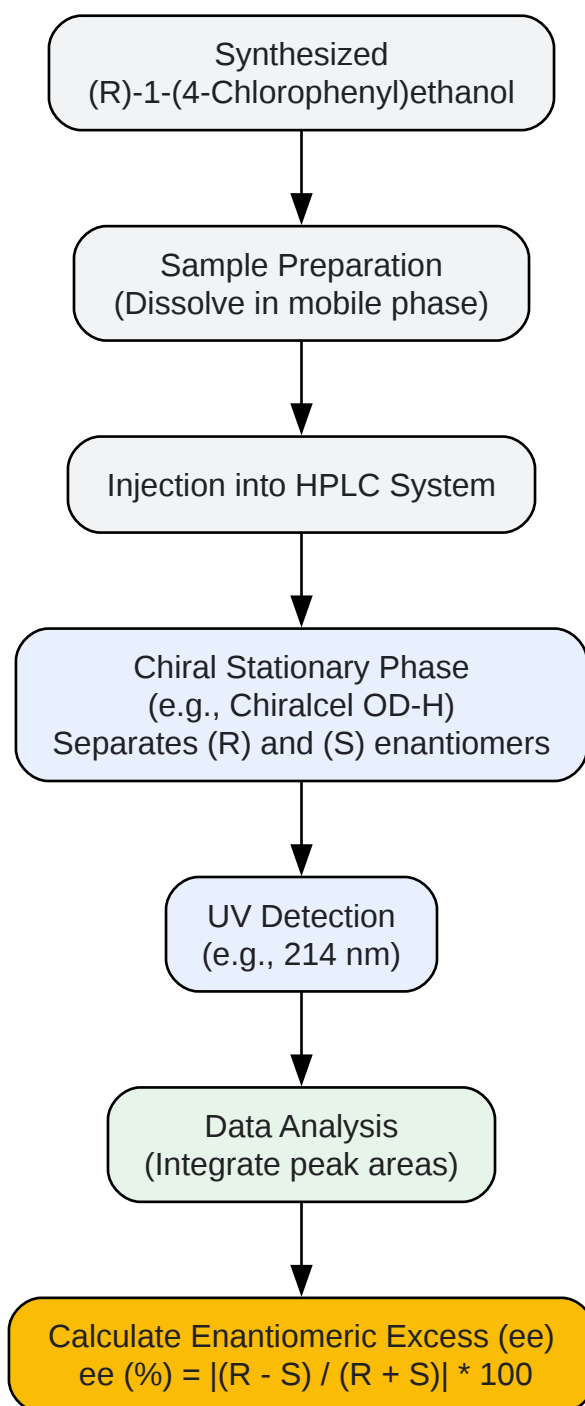
- Add the cofactor regeneration source, isopropanol (e.g., 130 mmol/L).^[10] This large excess drives the equilibrium towards NADH regeneration.
- Initiate the reaction by adding the substrate, 4'-chloroacetophenone (e.g., 5.0 mmol/L).^[10]
- Incubate the reaction at 30°C with agitation (160 rpm) to ensure proper mixing and mass transfer.

C. Monitoring and Work-up:

- Rationale: To track reaction progress and isolate the final product.
- Monitor the reaction progress by periodically taking aliquots and analyzing them via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to measure the disappearance of the ketone and the appearance of the alcohol.
- Once the reaction reaches completion (typically >97% conversion), terminate it by centrifuging to remove the cells.
- Extract the supernatant with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). The product is more soluble in the organic phase.
- Combine the organic layers, dry over anhydrous sodium sulfate to remove residual water, and filter.
- Remove the solvent under reduced pressure (rotary evaporation) to yield the crude **(R)-1-(4-chlorophenyl)ethanol**. Further purification can be achieved by silica gel column chromatography if necessary.

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a validated method to quantify the stereochemical purity of the synthesized product.^[12]



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Caption: Workflow for the determination of enantiomeric excess using chiral HPLC.

A. System and Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector.

- Chiral Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
 - Rationale: This polysaccharide-based stationary phase is highly effective at resolving a wide range of chiral compounds, including aromatic alcohols, through enantioselective interactions like hydrogen bonding and π - π stacking.
- Mobile Phase: n-Hexane/Isopropanol (95:5 v/v).[\[12\]](#)
 - Rationale: This normal-phase solvent system provides good solubility for the analyte and promotes the selective interactions necessary for separation on the chiral stationary phase.
- Flow Rate: 0.5 mL/min.[\[12\]](#)
- Detection: UV at 214 nm.[\[12\]](#)
- Column Temperature: Ambient.

B. Procedure:

- Sample Preparation: Prepare a dilute solution of the synthesized alcohol (approx. 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 μ m syringe filter to remove particulates.
- Injection: Inject a small volume (e.g., 10 μ L) of the prepared sample onto the column.
- Data Acquisition: Record the chromatogram. The two enantiomers will elute at different retention times. For this system, typical retention times might be ~10.7 min for the (S)-enantiomer and a later time for the (R)-enantiomer.[\[12\]](#)
- Calculation: Integrate the peak areas for the (R)- and (S)-enantiomers. Calculate the enantiomeric excess (ee) using the formula:
 - $ee (\%) = [(Area_R - Area_S) / (Area_R + Area_S)] \times 100$

Analytical Characterization

Beyond chiral purity, the structural identity and overall purity of the synthesized compound must be rigorously confirmed using standard spectroscopic methods.[\[4\]](#)

Table 3: Summary of Spectroscopic Data for 1-(4-Chlorophenyl)ethanol

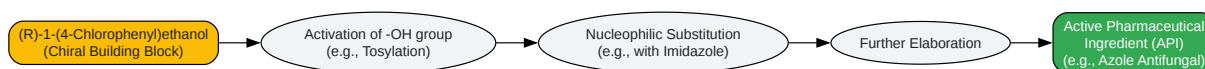
Technique	Data and Interpretation	Reference(s)
^1H NMR (CDCl_3 , 400 MHz)	δ 7.25-7.35 (m, 4H, Ar-H), 4.88 (q, J = 6.4 Hz, 1H, CH-OH), 1.93 (s, 1H, OH), 1.49 (d, J = 6.4 Hz, 3H, CH_3)	[13]
^{13}C NMR (CDCl_3 , 100 MHz)	δ 144.3 (Ar-C), 134.4 (Ar-C), 128.6 (Ar-CH), 125.8 (Ar-CH), 70.3 (CH-OH), 25.2 (CH_3)	[13]
IR (thin film, cm^{-1})	ν 3355 (broad, O-H stretch), 1493 (C=C aromatic stretch), 1079 (C-O stretch), 811 (C-Cl stretch)	[13] [14]

| Mass Spec. (EI) | m/z 156/158 (M^+ , chlorine isotope pattern), 141 ($\text{M}-\text{CH}_3$)⁺ [\[15\]](#) |

Applications in Drug Development

(R)-1-(4-Chlorophenyl)ethanol is not an end product but a high-value intermediate. Its structure is incorporated into more complex active pharmaceutical ingredients (APIs).

Role as a Chiral Precursor: The compound's utility lies in its two reactive sites: the hydroxyl group and the chlorophenyl ring, combined with its defined stereocenter. It is a key synthon in the preparation of certain β -adrenergic receptor agonists and antidepressants.[\[3\]](#) For example, the stereochemistry of the hydroxyl group is often critical for the specific binding interactions with the target receptor or enzyme. It is also a precursor for some antifungal agents, such as econazole, where the chiral alcohol is further elaborated into the final drug structure.[\[16\]](#)



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Caption: Generalized pathway showing the use of **(R)-1-(4-Chlorophenyl)ethanol** as a precursor.

Pharmacological Relevance: Beyond its role as a building block, the 4-chlorophenyl motif is common in pharmacologically active molecules. The specific (R)-configuration of the alcohol can lead to distinct metabolic profiles. For instance, **(R)-1-(4-Chlorophenyl)ethanol** has been shown to be an inhibitor of Cytochrome P450 2D6 (CYP2D6), a crucial enzyme in human drug metabolism, with a reported competitive inhibition constant (K_i) of 12.3 μM .^[3] This highlights the need for careful consideration of potential drug-drug interactions when developing APIs containing this moiety.

Conclusion

(R)-1-(4-Chlorophenyl)ethanol stands as a testament to the importance of stereochemistry in modern chemistry and drug development. The methodologies for its highly selective synthesis, particularly through biocatalysis, offer efficient and environmentally conscious routes to this enantiopure intermediate.^[1] A thorough understanding of its properties, combined with robust analytical methods for confirming its stereochemical and chemical purity, is essential for its successful application. This guide provides the foundational knowledge and practical protocols necessary for researchers and scientists to effectively synthesize, analyze, and utilize this valuable chiral alcohol in the pursuit of novel and improved therapeutics.

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